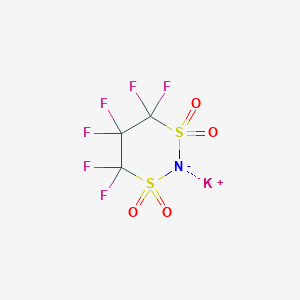

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide Potassium Salt

Description

Properties

IUPAC Name |

potassium;4,4,5,5,6,6-hexafluoro-1λ6,3λ6-dithia-2-azanidacyclohexane 1,1,3,3-tetraoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3F6NO4S2.K/c4-1(5)2(6,7)15(11,12)10-16(13,14)3(1,8)9;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXQVKHBZXYEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(S(=O)(=O)[N-]S(=O)(=O)C1(F)F)(F)F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3F6KNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659927 | |

| Record name | Potassium 4,4,5,5,6,6-hexafluoro-1,1,3,3-tetraoxo-1lambda~6~,3lambda~6~,2-dithiazinan-2-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588668-97-7 | |

| Record name | Potassium 4,4,5,5,6,6-hexafluoro-1,1,3,3-tetraoxo-1lambda~6~,3lambda~6~,2-dithiazinan-2-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Fluorination of Precursors

One of the primary laboratory methods involves the fluorination of suitable precursor compounds, such as 1,1,2,2-tetrafluoroethane , followed by sulfonation and salt formation. The process typically proceeds as follows:

- Step 1: Fluorination of ethane derivatives to introduce fluorine atoms at specific positions, yielding a fluorinated intermediate.

- Step 2: Sulfonylation using chlorosulfonic acid or sulfur trioxide to install sulfonyl groups onto the fluorinated backbone.

- Step 3: Disulfonimide formation through reaction with nitrogen sources, such as ammonia or amines, to generate the disulfonimide groups.

- Step 4: Potassium salt formation by treatment with potassium hydroxide or potassium carbonate in an aqueous or polar organic solvent.

Reaction Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 0°C to 80°C | Controlled to prevent decomposition |

| Solvent | Acetonitrile, dichloromethane | Polar aprotic solvents favored |

| Reagents | Trifluoromethanesulfonic acid, chlorosulfonic acid | For sulfonation, with excess to drive reaction |

| Reaction Time | 4 to 24 hours | Depending on the step and scale |

| Purification | Crystallization, chromatography | To achieve high purity for subsequent salt formation |

Purification and Isolation

Post-reaction, the crude product undergoes purification through:

- Recrystallization: Using solvents like acetonitrile or ethanol.

- Chromatography: For finer purification, especially in laboratory settings.

- Drying: Under vacuum at controlled temperatures to obtain the anhydrous compound.

Industrial Production Methods

Scale-Up of Laboratory Routes

Industrial synthesis adapts laboratory methods for large-scale production, emphasizing:

- Continuous flow reactors for fluorination and sulfonation steps.

- Optimized reaction parameters to maximize yield and purity.

- Rigorous purification protocols involving distillation, filtration, and crystallization.

Process Optimization

| Aspect | Optimization Strategies | Outcomes |

|---|---|---|

| Reaction Efficiency | Catalyst use, temperature control | Increased yield, reduced by-products |

| Purity Enhancement | Multiple purification steps, solvent selection | High purity (>99%) suitable for commercial use |

| Environmental Control | Waste management, solvent recycling | Reduced environmental impact |

Reaction Pathway Summary

The synthesis primarily involves fluorination of a suitable precursor, followed by sulfonylation and salt formation:

Fluorinated precursor → Sulfonylation → Disulfonimide formation → Potassium salt formation

The overall process emphasizes controlled reaction conditions, high-purity reagents, and efficient purification to meet industrial standards.

Data Table: Summary of Preparation Methods

| Method Type | Key Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Laboratory fluorination | 1,1,2,2-tetrafluoroethane, fluorinating agents | 0–80°C, polar aprotic solvents | Precise control, high purity | Scale limited, cost-intensive |

| Sulfonation | Chlorosulfonic acid, SO3 | 0–50°C, inert atmosphere | Efficient sulfonation | Corrosive reagents, handling hazards |

| Salt formation | Potassium hydroxide or carbonate | Aqueous or alcoholic solvents | Simple, high yield | Requires thorough purification |

| Industrial scale | Continuous reactors, purification units | Controlled temperature, solvent recycling | High throughput, consistent quality | High capital investment |

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide potassium salt undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonimide groups.

Oxidation and Reduction: The compound can be involved in redox reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols, typically under mild conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding sulfonamide .

Scientific Research Applications

Scientific Research Applications

-

Electrolytes in Lithium-Ion Batteries (LIBs) :

- The compound has been investigated as an additive in electrolytes to enhance the thermal stability and safety of lithium-ion batteries. Its fluorinated structure contributes to improved electrochemical performance under high voltage conditions .

- A study demonstrated that incorporating organofluorine compounds like this sulfonimide can significantly improve the battery's stability and reduce the risk of thermal runaway during operation.

-

Reagent in Organic Synthesis :

- 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide potassium salt acts as a strong electrophile due to its sulfonimide groups. This property allows it to participate in various nucleophilic substitution reactions.

- It is particularly useful in synthesizing sulfonamides and other derivatives through reactions with nucleophiles such as amines and alcohols under mild conditions.

- Catalyst in Chemical Reactions :

Case Study 1: Lithium-Ion Battery Additive

A research project focused on enhancing the performance of lithium-ion batteries by incorporating this compound into the electrolyte formulation. The results indicated a marked improvement in thermal stability and cycle life compared to standard electrolytes. The study concluded that the addition of this compound could mitigate risks associated with battery overheating and failure.

Case Study 2: Synthesis of Sulfonamides

In a synthetic chemistry application, researchers utilized this sulfonimide salt to facilitate the formation of various sulfonamide compounds. The reactions were conducted under controlled conditions using amines as nucleophiles. The yields were significantly higher than those obtained using traditional methods without the sulfonimide salt.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide potassium salt involves its ability to act as a strong electrophile due to the presence of the sulfonimide groups. This allows it to participate in various chemical reactions, including nucleophilic substitution and electrophilic addition . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Chemical Identity :

- Molecular Formula: C₃F₆KNO₄S₂

- Molecular Weight : 331.26 g/mol

- CAS Number : 588668-97-7

- Synonyms: Potassium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide; 4,4,5,5,6,6-Hexafluoroperhydro-1,3,2-dithiazine 1,1,3,3-Tetraoxide Potassium Salt .

Key Properties :

- Structure : The compound features a cyclic hexafluoropropane disulfonimide anion paired with a potassium cation. This cyclic structure enhances ionic dissociation and interfacial stability in polymer matrices .

- Thermal Stability: Fluorinated anions like HFDF⁻ (hexafluoropropane disulfonimide) are known for high thermal and chemical stability, which is critical for high-voltage applications .

- The potassium salt may find utility in potassium-ion battery systems or as a dopant in specialized electrolytes.

The following table compares 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide Potassium Salt with structurally or functionally related imide salts:

Key Comparative Insights:

Anion Structure and Performance :

- The cyclic HFDF⁻ anion in the potassium salt enables stronger cation-anion interactions compared to linear anions (e.g., TFSI⁻, FSI⁻), reducing ion migration and improving interfacial stability .

- In perovskite solar cells, LiHFDF (cyclic) outperforms LiTFSI (linear) by forming moisture-resistant interphases, retaining 96% efficiency after 1,150 hours of operation .

Cation Effects: Potassium vs. Lithium: The potassium salt’s larger cation (K⁺) may lower ionic mobility compared to Li⁺, limiting its use in high-rate lithium systems. However, it could be advantageous in emerging potassium-ion battery technologies.

Hygroscopicity :

- LiTFSI is highly hygroscopic, absorbing moisture and degrading device performance. In contrast, the cyclic HFDF⁻ anion reduces hygroscopicity, as demonstrated by LiHFDF’s stability in humid environments .

Thermal and Electrochemical Stability :

- Fluorinated anions like HFDF⁻ and TFSI⁻ exhibit superior thermal stability (>300°C), but HFDF’s cyclic structure further enhances interfacial compatibility with high-voltage cathodes (>4.3 V) .

Biological Activity

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide potassium salt (KHFDF) is a synthetic compound that has garnered attention due to its potential applications in various fields, particularly in electrochemistry and battery technology. This article explores the biological activity of KHFDF, focusing on its interactions at the molecular level and its implications in biological systems.

- Molecular Formula : C₃F₆KNO₄S₂

- Molecular Weight : 331.24 g/mol

- CAS Number : 588668-97-7

- Purity : ≥98.0% (T)

- Physical Form : Crystalline Powder

Biological Activity Overview

The biological activity of KHFDF is primarily assessed through its interactions with biological membranes and its solubility in various solvents. Its unique structure allows it to function effectively as an electrolyte in potassium-ion batteries, which indirectly influences biological systems through energy storage applications.

Electrolyte Properties

Recent studies have highlighted the importance of KHFDF in enhancing the performance of electrolytes. The compound demonstrates high ionic conductivity and stability at elevated voltages (up to 5.6 V) when used in non-aqueous electrolyte systems. This stability is crucial for applications in energy storage devices that may interface with biological systems.

Study 1: Electrolyte Performance in Potassium-Ion Batteries

A study conducted by Lu et al. (2023) synthesized KHFDF and evaluated its performance as an electrolyte in potassium-ion batteries (KIBs). The findings indicated that KHFDF facilitated the formation of a stable solid-electrolyte interphase (SEI), which is essential for the longevity and efficiency of battery systems. The SEI formed was rich in fluorine, contributing to enhanced oxidation resistance and overall battery performance .

| Parameter | Value |

|---|---|

| Voltage Stability | Up to 5.6 V |

| Ionic Conductivity | High |

| SEI Composition | Fluorine-rich |

Study 2: Interaction with Biological Membranes

Another investigation focused on the interaction of KHFDF with lipid bilayers, simulating cellular membranes. The study utilized fluorescence spectroscopy to analyze how KHFDF affects membrane integrity and permeability. Results showed that at low concentrations, KHFDF did not disrupt membrane integrity but increased permeability slightly, suggesting potential applications in drug delivery systems where controlled permeability is desired .

Implications for Biological Systems

The implications of KHFDF's properties extend beyond electrochemistry into potential biomedical applications:

- Drug Delivery : The ability of KHFDF to modulate membrane permeability may be harnessed for targeted drug delivery systems.

- Biocompatibility : Further studies are needed to assess the biocompatibility of KHFDF in vivo, particularly its long-term effects on cellular health.

Q & A

Q. What interdisciplinary approaches bridge its chemical properties with AI-driven process optimization?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.